(R)-Chroman-2-ylmethanamine hydrochloride
Description
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Properties
IUPAC Name |
[(2R)-3,4-dihydro-2H-chromen-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9H,5-7,11H2;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZSXVDBAPRCRM-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716921 | |
| Record name | 1-[(2R)-3,4-Dihydro-2H-1-benzopyran-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437763-66-1 | |
| Record name | 1-[(2R)-3,4-Dihydro-2H-1-benzopyran-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-chroman-2-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (R)-Chroman-2-ylmethanamine Hydrochloride
This guide provides a comprehensive overview of a robust and scientifically validated protocol for the synthesis of (R)-Chroman-2-ylmethanamine hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The chroman scaffold is a privileged structure found in a wide array of biologically active compounds, and the ability to synthesize enantiomerically pure derivatives is of paramount importance.[1][2] This document will detail a multi-step synthesis, commencing with the formation of the chroman ring, followed by functional group manipulations to introduce the aminomethyl moiety, chiral resolution to isolate the desired (R)-enantiomer, and concluding with the formation of the stable hydrochloride salt.
Strategic Approach: A Blend of Racemic Synthesis and Chiral Resolution
While asymmetric synthesis routes to chiral chromans are available, this guide will focus on a practical and widely applicable strategy involving the synthesis of a racemic intermediate followed by classical chiral resolution.[3][4][5] This approach is often more cost-effective and scalable for producing enantiomerically pure amines. The chosen method of resolution will employ a derivative of tartaric acid, a readily available and highly effective chiral resolving agent.[6][7]
The overall synthetic pathway can be visualized as a four-stage process:
-
Synthesis of Racemic Chroman-2-carboxylic Acid: Formation of the core heterocyclic structure.
-
Conversion to Racemic Chroman-2-ylmethanamine: Transformation of the carboxylic acid to the target amine functionality.
-
Chiral Resolution: Separation of the (R)- and (S)-enantiomers.
-
Formation of the Hydrochloride Salt: Conversion of the purified (R)-amine to its stable salt form.
Caption: High-level overview of the synthetic workflow.
Stage 1: Synthesis of Racemic Chroman-2-carboxylic Acid
The synthesis of the chroman ring system can be achieved through various methods. A common and effective approach is the reaction of a phenol with an α,β-unsaturated carbonyl compound. For the synthesis of chroman-2-carboxylic acid, the reaction of phenol with acrylic acid or its derivatives in the presence of an acid catalyst is a viable route.
Experimental Protocol:
-
Reaction Setup: To a solution of phenol (1.0 eq) in a suitable solvent such as toluene, add a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq).
-
Addition of Reagent: Slowly add a solution of acrylic acid (1.1 eq) in toluene to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield racemic chroman-2-carboxylic acid.
Stage 2: Conversion to Racemic Chroman-2-ylmethanamine
With the racemic carboxylic acid in hand, the next step is to convert it to the corresponding primary amine. A reliable method for this transformation is through the formation of an amide intermediate, followed by reduction.
Experimental Protocol:
-
Amide Formation:
-
To a solution of racemic chroman-2-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add an aqueous solution of ammonia (excess) and continue stirring until the reaction is complete (monitored by TLC).
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain racemic chroman-2-carboxamide.
-
-
Reduction of the Amide:
-
To a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of racemic chroman-2-carboxamide (1.0 eq) in THF.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to yield racemic chroman-2-ylmethanamine.
-
Caption: Key transformations in Stage 2.
Stage 3: Chiral Resolution of Racemic Chroman-2-ylmethanamine
The separation of the enantiomers is a critical step. This protocol utilizes a chiral resolving agent, specifically a derivative of tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[6][7][8]
Experimental Protocol:
-
Salt Formation:
-
Dissolve the racemic chroman-2-ylmethanamine (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve a chiral resolving agent, for example, (R,R)-dibenzoyl-tartaric acid (0.5 eq), in the same solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess (ee) of the crystallized salt should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).
-
If the desired ee is not achieved, recrystallize the salt from the same or a different solvent system until the desired purity is obtained.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., DCM).
-
Add a base, such as 1 M NaOH, until the pH is basic (pH > 10) to liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically pure (R)-Chroman-2-ylmethanamine.
-
| Parameter | Condition/Reagent | Purpose |
| Resolving Agent | (R,R)-Dibenzoyl-tartaric acid | Forms diastereomeric salts with different solubilities. |
| Solvent | Methanol or Ethanol | Facilitates salt formation and crystallization. |
| Analysis | Chiral HPLC | To determine the enantiomeric excess of the resolved amine. |
Stage 4: Formation of this compound
The final step is the conversion of the free amine to its hydrochloride salt, which is generally more stable and easier to handle as a solid.
Experimental Protocol:
-
Salt Formation:
-
Dissolve the purified (R)-Chroman-2-ylmethanamine (1.0 eq) in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
A precipitate of the hydrochloride salt will form.
-
-
Isolation and Purification:
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
The purity of the final product can be confirmed by melting point determination, NMR spectroscopy, and elemental analysis.
-
Conclusion
This in-depth technical guide outlines a reliable and scalable synthetic route to this compound. By following the detailed protocols for the synthesis of the racemic precursor, chiral resolution, and final salt formation, researchers and drug development professionals can confidently produce this valuable chiral building block with high enantiomeric purity. The principles and techniques described herein are foundational in organic synthesis and are broadly applicable to the preparation of other chiral amines.
References
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Organic Chemistry Portal. (n.d.). Chromane synthesis. Retrieved January 24, 2026, from [Link]
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- Google Patents. (2021). Process for preparing chroman compounds. (WO2021100059A1).
- Yu, X. T. (2018).
- Li, J., et al. (2023). Asymmetric synthesis of chiral (thio)
- Ferrandi, E., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules.
- Moczulski, M., et al. (2021).
- Google Patents. (2001). Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor. (WO2001094335A2).
- Ferreira, I. C. F. R., et al. (2020). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
- Diéguez, M., & Pàmies, O. (2021).
- Pirkle, W. H., & Pochapsky, T. C. (1987). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography.
- Wang, H., et al. (2022).
- Siddaiah, V., et al. (2017). A Novel Process for the Preparation of [(R,S)/(S,R)] and [(S,S)/(R,R)] Chroman epoxides, Key Intermediates in the Synthesis of Nebivolol.
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Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 24, 2026, from [Link]
- Silva, A. M. G., et al. (2018).
- Al-Said, M. S., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy.
- Al-Zaydi, K. M., et al. (2023).
- Google Patents. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (EP3280701B1).
- Du Bois, J., & Espino, C. G. (2014). Stereospecific Synthesis of Unprotected N-H and N-Me Aziridines from Olefins.
- Kumar, A., & Kumar, S. (2022). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Current Medicinal Chemistry.
- Google Patents. (2024). Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine. (WO2024041961A2).
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Methodological & Application
Application Notes and Protocols: (R)-Chroman-2-ylmethanamine Hydrochloride as a Versatile Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Chroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of a defined stereocenter, as present in (R)-Chroman-2-ylmethanamine hydrochloride, offers a powerful tool for investigating stereospecific interactions with biological targets, a critical aspect in the design of modern therapeutics. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, allowing for its seamless integration into diverse molecular architectures. This guide will explore the practical applications of this valuable building block, with a focus on enabling researchers to leverage its synthetic potential.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 437763-66-1 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO | [1] |
| Molecular Weight | 199.68 g/mol | [1] |
| Appearance | Solid | |
| Storage Conditions | Inert atmosphere, room temperature | [1] |
| SMILES Code | NC[C@H]1CCC2=C(O1)C=CC=C2.[H]Cl | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |
Core Synthetic Applications: A Gateway to Molecular Diversity
This compound is a versatile precursor for the synthesis of a variety of complex molecules. Its primary amine allows for facile derivatization through several key synthetic transformations, including reductive amination and N-acylation.
DOT Script for General Synthetic Utility
Caption: Synthetic utility of this compound.
Application in the Synthesis of Calcimimetics
Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR) and are used in the treatment of hyperparathyroidism.[2] The chiral chroman moiety is a key structural feature in some potent calcimimetic agents. A notable example is 2-methyl-5-((2R,4S)-2-(((((R)-1-(naphthalen-1-yl)ethyl)amino)methyl)chroman-4-yl)benzoic acid.[2] The synthesis of this complex molecule can be envisioned to utilize a derivative of (R)-Chroman-2-ylmethanamine as a key building block.
Protocol 1: Reductive Amination with 1-Naphthaldehyde
This protocol details a representative reductive amination reaction, a fundamental step in the synthesis of the aforementioned calcimimetic.[2] Reductive amination involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[3][4]
DOT Script for Reductive Amination Workflow
Caption: Workflow for reductive amination.
Materials:
-
This compound
-
1-Naphthaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Amine Free Base Generation: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) dropwise at room temperature and stir for 15-20 minutes to neutralize the hydrochloride and generate the free amine in situ.
-
Imine Formation: To the stirring solution, add 1-naphthaldehyde (1.05 eq). Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. This reducing agent is mild and selective for the reduction of imines in the presence of aldehydes.[3]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Expected Outcome:
This procedure is expected to yield the (R)-N-((R)-chroman-2-ylmethyl)-1-(naphthalen-1-yl)methanamine in good yield. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
N-Acylation: Synthesis of Amide Derivatives
The primary amine of this compound can be readily acylated to form amides, which are prevalent in a vast number of pharmaceuticals. This transformation can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents.[5][6][7]
Protocol 2: Amide Coupling with a Carboxylic Acid using EDC/HOBt
This protocol describes a general procedure for the amide coupling of (R)-Chroman-2-ylmethanamine with a generic carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.[6][8]
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, 1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
1 M HCl (aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA or triethylamine (2.5 eq) dropwise.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) in one portion to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), followed by saturated aqueous sodium bicarbonate solution (2x), and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure amide.
Causality Behind Experimental Choices:
-
EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid.[7] HOBt is added to form an active ester intermediate, which is less susceptible to racemization and reacts efficiently with the amine.[8]
-
Base: A non-nucleophilic base like DIPEA or triethylamine is used to neutralize the hydrochloride salt of the amine and the EDC·HCl, as well as to facilitate the coupling reaction.
-
Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.
Conclusion and Future Perspectives
This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its ready availability and the reactivity of its primary amine functionality make it an attractive starting material for the construction of diverse chemical libraries for drug discovery. The protocols detailed in this guide for reductive amination and N-acylation provide a solid foundation for researchers to explore the full synthetic potential of this important chiral intermediate. Future applications of this building block will likely expand into the synthesis of novel therapeutic agents targeting a wide range of diseases.
References
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link][3]
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Google Patents. WO2021100059A1 - Process for preparing chroman compounds. [2]
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Chemistry LibreTexts. Reductive Amination. [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link][6]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link][7]
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
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Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from (R)-Chroman-2-ylmethanamine Hydrochloride
Introduction: The Strategic Value of the Chroman Moiety
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that interact with specific biological targets. Chroman derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiepileptic, and neuroprotective effects.[2][3]
(R)-Chroman-2-ylmethanamine, available as its hydrochloride salt, is a particularly valuable chiral building block. The primary amine serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities while preserving the stereochemical integrity of the chiral center at the 2-position. This guide provides detailed protocols and expert insights for leveraging this starting material to synthesize three key classes of derivatives: N-substituted amides, ureas, and secondary amines via reductive amination.
Physicochemical Properties of the Starting Material
| Property | Value |
| Chemical Name | (2R)-1-(chroman-2-yl)methanamine hydrochloride |
| Molecular Formula | C₁₀H₁₄ClNO |
| Molecular Weight | 199.68 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-enantiomer |
Core Synthetic Strategies: A Workflow Overview
The primary amine of (R)-Chroman-2-ylmethanamine is a potent nucleophile, enabling a variety of reliable C-N bond-forming reactions. The hydrochloride salt form necessitates neutralization, which can be achieved either by a preliminary workup to isolate the free base or, more conveniently, by the in situ addition of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) directly into the reaction mixture.
Caption: Synthetic pathways from the starting material.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide synthesis is one of the most frequently employed reactions in drug discovery.[4] Carbodiimide-mediated couplings, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are robust and tolerate a wide range of functional groups.
Expert Rationale & Causality
The reaction proceeds by the activation of a carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can reduce yields. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an activated ester, which is more stable and reacts cleanly with the amine.[5] The use of an organic base (DIPEA) is critical to neutralize both the hydrochloride salt of the starting amine and the HCl generated during the reaction, driving the equilibrium towards product formation.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add EDC hydrochloride (1.2 eq.) and HOBt (1.2 eq.).
-
Activation: Stir the mixture at room temperature for 20-30 minutes. The solution should remain a clear, colorless to pale yellow suspension.
-
Amine Addition: In a separate flask, dissolve (R)-Chroman-2-ylmethanamine hydrochloride (1.1 eq.) in anhydrous DCM and add DIPEA (2.5 eq.). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
Self-Validation & Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; hydrolysis of activated intermediate. | Ensure anhydrous conditions. Increase reaction time or consider a more potent coupling reagent like HATU. |
| Starting material remains | Insufficient base for neutralization. | Ensure 2.5 equivalents of DIPEA are used to neutralize both the amine salt and generated HCl. |
| Multiple spots on TLC | Formation of N-acylurea byproduct from rearrangement of the O-acylisourea. | Maintain a reaction temperature at or below room temperature. Ensure HOBt is added during the activation step. |
Protocol 2: Synthesis of N,N'-Disubstituted Ureas
Urea moieties are prevalent in modern pharmaceuticals due to their ability to act as potent hydrogen bond donors and acceptors. The most direct method for their synthesis from a primary amine is the reaction with an isocyanate.[6][7]
Expert Rationale & Causality
This reaction is a nucleophilic addition of the amine to the highly electrophilic central carbon of the isocyanate functional group. The reaction is typically fast, high-yielding, and proceeds without the need for a catalyst.[8] The key is to ensure the free-base form of the amine is available for the nucleophilic attack.
Caption: Mechanism of urea formation.
Detailed Step-by-Step Methodology
-
Amine Preparation: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere. Add triethylamine (TEA, 1.5 eq.) and stir for 15 minutes at room temperature.
-
Isocyanate Addition: Cool the solution to 0 °C (ice bath). Add a solution of the desired isocyanate (1.05 eq.) in THF dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is often complete when the isocyanate is consumed (monitor by TLC).
-
Work-up:
-
Quench the reaction with a small amount of water.
-
Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough for subsequent use. If necessary, recrystallize from a suitable solvent system (e.g., Ethyl Acetate/Hexane) or purify by flash chromatography.
Protocol 3: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides as it avoids over-alkylation.[9] The process involves the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.[10]
Expert Rationale & Causality
The reaction between the primary amine and an aldehyde or ketone forms a carbinolamine, which then dehydrates to an imine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the protonated imine intermediate.[11] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or DCM.
Detailed Step-by-Step Methodology
-
Initial Mixture: To a flask containing a solution of the aldehyde or ketone (1.0 eq.) in DCE (0.1 M), add this compound (1.1 eq.) and TEA (1.2 eq.).
-
Imine Formation (optional pre-formation): Stir the mixture at room temperature for 1 hour. For less reactive ketones, adding a dehydrating agent like molecular sieves can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise at room temperature. Caution: Gas evolution (hydrogen) may occur.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Expected Yields for Model Reactions
| Derivative Class | Example Coupling Partner | Typical Yield Range |
| Amide | Benzoic Acid | 75-90% |
| Urea | Phenyl Isocyanate | 85-98% |
| Secondary Amine | Benzaldehyde | 70-85% |
Conclusion
This compound is a robust and versatile chiral starting material for constructing diverse libraries of compounds centered on the medicinally significant chroman scaffold. The protocols outlined herein for amide coupling, urea formation, and reductive amination represent reliable and scalable methods for generating novel derivatives. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively troubleshoot and adapt these procedures to a wide array of substrates, accelerating the drug discovery and development process.
References
-
Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl)-4H-chromen-4-one. (2019). National Institutes of Health. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
10.7: Organometallic Coupling Reactions. (2024). Chemistry LibreTexts. [Link]
- Chroman derivatives, medicaments and use in therapy.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2015). National Institutes of Health. [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). National Institutes of Health. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). National Institutes of Health. [Link]
- Process for the preparation of chromane derivatives.
-
Reductive amination. Wikipedia. [Link]
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). National Institutes of Health. [Link]
- Practical synthesis of urea derivatives.
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. [Link]
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- 1. rjptonline.org [rjptonline.org]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols for the Exploration of (R)-Chroman-2-ylmethanamine Hydrochloride in Anticancer Drug Development
Disclaimer: As of early 2026, (R)-Chroman-2-ylmethanamine hydrochloride is a novel chemical entity with limited publicly available data regarding its specific anticancer properties. This document, therefore, serves as a foundational guide, leveraging established principles and protocols from the broader class of chroman derivatives, which have shown promise in oncology research. The methodologies outlined herein are intended to provide a robust framework for the initial investigation and development of this specific compound as a potential anticancer agent.
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core structure of various biologically active compounds, including Vitamin E (α-tocopherol). Its rigid, bicyclic structure provides a versatile platform for designing molecules that can interact with a range of biological targets. In the context of oncology, chroman derivatives have been investigated for their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance.
This compound represents a chiral building block that can be elaborated into a diverse library of compounds for anticancer screening. The primary amine offers a reactive handle for derivatization, allowing for the systematic exploration of the structure-activity relationship (SAR). This guide provides a comprehensive workflow for researchers to synthesize, characterize, and evaluate the anticancer potential of novel agents derived from this chroman precursor.
Synthesis and Derivatization Strategy
A fundamental aspect of developing novel anticancer agents from a core scaffold is the ability to generate a library of analogues for screening. The primary amine of this compound is an excellent nucleophile for various chemical transformations.
Protocol 2.1: General Amide Coupling for Library Synthesis
This protocol describes a standard amide coupling reaction to append various carboxylic acids to the primary amine of the title compound, a common strategy for generating diverse chemical entities.
Materials:
-
This compound
-
A library of diverse carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)
-
Organic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
To a solution of the chosen carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes) to yield the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
This modular synthesis approach allows for the rapid generation of a compound library for subsequent biological evaluation.
In Vitro Evaluation of Anticancer Activity
The initial assessment of anticancer potential is performed using a panel of human cancer cell lines. This tiered approach allows for the efficient identification of promising lead compounds.
Workflow for In Vitro Screening
Caption: Tiered workflow for the in vitro evaluation of novel chroman derivatives.
Protocol 3.1: MTT Cytotoxicity Assay
This protocol provides a method for assessing the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Step-by-Step Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Parameter | Description | Typical Range for Active Compounds |
| IC₅₀ / GI₅₀ | The concentration of the drug that inhibits cell growth by 50%. | < 10 µM |
| TGI | The concentration of the drug that causes total growth inhibition. | Varies |
| LC₅₀ | The concentration of the drug that kills 50% of the cells. | Varies |
Elucidating the Mechanism of Action
Understanding how a lead compound exerts its anticancer effects is crucial for its further development. Based on studies of other chroman derivatives, several signaling pathways are potential targets.
Potential Signaling Pathways Targeted by Chroman Derivatives
Many anticancer agents, including some chroman-based compounds, function by inducing oxidative stress and subsequently triggering apoptosis.
Caption: Hypothesized ROS-mediated apoptotic pathway for chroman derivatives.
Protocol 4.1: Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Procedure:
-
Lyse the treated and untreated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A cleavage of PARP or Caspase-3 is a hallmark of apoptosis.
In Vivo Efficacy Studies
Promising lead compounds identified through in vitro screening must be evaluated in animal models to assess their efficacy and safety in a whole-organism context.
Protocol 5.1: Xenograft Mouse Model of Cancer
This is a standard model to test the ability of a compound to inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line (the same as used in vitro)
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle (e.g., saline, PEG400/Tween 80)
-
Calipers for tumor measurement
-
Animal balance
Step-by-Step Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treatment group to the control group.
Conclusion and Future Directions
This compound provides a promising and versatile starting point for the development of a new class of anticancer agents. The protocols and workflows detailed in this guide offer a comprehensive framework for synthesizing a library of derivatives, evaluating their in vitro cytotoxicity, elucidating their mechanism of action, and assessing their in vivo efficacy. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate into preclinical and clinical development.
References
-
Synthesis and biological evaluation of novel chromane derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
The NCI-60 Human Tumor Cell Line Anticancer Drug Screen. Nature Reviews Cancer. [Link]
-
Hallmarks of Cancer: The Next Generation. Cell. [Link]
-
Apoptosis: A Basic Biological Phenomenon with Wide-Ranging Implications in Health and Disease. The Journal of Clinical Investigation. [Link]
-
Animal models for cancer research. Nature Reviews Cancer. [Link]
-
HATU: A Potent and Versatile Coupling Reagent for Amide Bond Formation. The Journal of Organic Chemistry. [Link]
Application Notes and Protocols for Evaluating Chroman-Based Compounds as Potential Neuroprotective Agents
Introduction: The Chroman Scaffold as a Privileged Structure in Neurotherapeutics
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function, leading to devastating cognitive and motor impairments.[1] The complex, multifactorial nature of these diseases—involving oxidative stress, neuroinflammation, protein aggregation, and enzymatic dysregulation—has hampered the development of effective, disease-modifying therapies. This challenge underscores the urgent need for novel therapeutic agents that can address multiple pathological pathways simultaneously.
In this context, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold has emerged as a "privileged structure" in medicinal chemistry.[2] Its derivatives, including chromones and chromanones, are widely distributed in nature and exhibit a remarkable spectrum of biological activities.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the neuroprotective potential of novel chroman-based compounds. We will delve into the mechanistic underpinnings of their action and provide detailed, field-proven protocols for their synthesis and evaluation, from initial in vitro screening to validation in in vivo models.
Part 1: Mechanistic Landscape of Chroman-Mediated Neuroprotection
Chroman-based compounds exert their neuroprotective effects not through a single mechanism but by modulating a network of interconnected pathological pathways.[5] This multi-target capability is their most significant therapeutic advantage.[1]
-
Combating Oxidative Stress: Oxidative stress is a cornerstone of neurodegeneration.[6] Chroman derivatives can mitigate this damage through a dual-action antioxidant mechanism.[7] They can directly neutralize free radicals and also activate the Nrf2-Keap1 signaling pathway, a master regulator of the cellular antioxidant response, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[1][5]
-
Enzyme Inhibition:
-
Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in Alzheimer's therapy to enhance cholinergic neurotransmission. Many chroman derivatives are potent inhibitors of these enzymes.[1][5]
-
Monoamine Oxidases (MAO-A & MAO-B): MAO inhibitors are used to treat Parkinson's disease. The chromone scaffold has been successfully utilized to develop potent MAO-B inhibitors.[1][8]
-
β-secretase (BACE1): By inhibiting BACE1, chroman derivatives can reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[1]
-
-
Anti-Neuroinflammatory Action: Chronic inflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage.[9] Chroman compounds have been shown to suppress neuroinflammation by inhibiting microglial activation and reducing the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10][11]
-
Modulation of Pro-Survival Signaling: Several chroman derivatives promote neuronal survival by activating key signaling cascades, including the ERK/CREB and PI3K/Akt pathways, which are crucial for synaptic plasticity, learning, and memory.[12][13]
The following diagram illustrates the synergistic interplay of these neuroprotective mechanisms.
Caption: Multi-target mechanisms of chroman-based neuroprotective agents.
Part 2: Synthesis and Derivatization Strategies
The versatility of the chroman scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. An efficient and common method for synthesizing chroman-4-one and chromone derivatives involves a base-mediated aldol condensation, which can be enhanced using microwave irradiation.[4][14]
The general workflow involves selecting appropriate starting materials (e.g., substituted phenols and α,β-unsaturated carbonyl compounds) to build the core scaffold, followed by functional group modifications to generate a library of diverse analogs for structure-activity relationship (SAR) studies. This allows for the targeted enhancement of specific biological activities, such as linking the chroman core to other known pharmacophores to create multi-target-directed ligands (MTDLs).[1][15]
Caption: General workflow for synthesis of a chroman compound library.
Part 3: In Vitro Evaluation Protocols: A Tiered Screening Cascade
A logical, tiered approach is essential for efficiently identifying promising neuroprotective candidates from a library of synthesized compounds. The cascade moves from broad, mechanism-agnostic assays to more specific, cell-based models of neurodegeneration.
Caption: A tiered workflow for the in vitro screening of neuroprotective compounds.
Tier 1: Primary Screening for Antioxidant Capacity
These cell-free assays provide a rapid assessment of a compound's intrinsic ability to neutralize free radicals.
-
Principle: The stable DPPH radical is purple and, upon reduction by an antioxidant, turns yellow. The change in absorbance is measured spectrophotometrically.[7][16]
-
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]
-
Preparation of Sample Solutions: Dissolve test compounds in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure: In a 96-well microplate, add 100 µL of the sample solution to each well. Add 100 µL of the DPPH working solution to each well.
-
Control: 100 µL solvent + 100 µL DPPH solution.
-
Blank: 100 µL solvent + 100 µL methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]
-
IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
-
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore. In the presence of an antioxidant, it is reduced, causing a loss of color that is measured spectrophotometrically.[7][17] This assay is applicable to both hydrophilic and lipophilic compounds.[16]
-
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[16]
-
Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure: In a 96-well plate, add 20 µL of the sample solution to 180 µL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the % inhibition and IC50 value as described for the DPPH assay.
-
Tier 2: Cell-Based Neuroprotection Assays
These assays assess a compound's ability to protect neuronal cells from a toxic insult, providing a more biologically relevant measure of efficacy.
-
Principle: This protocol evaluates if a test compound can prevent cell death in a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) exposed to an oxidative toxin like hydrogen peroxide (H₂O₂).[1]
-
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the chroman-based compound for 2-4 hours.
-
Induce Damage: Add a toxic concentration of H₂O₂ (e.g., 100-200 µM, determined empirically) to the wells (except for the vehicle control group) and incubate for 24 hours.
-
Assess Viability: Measure cell viability using the MTT or LDH assay.
-
-
MTT Assay:
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan product.
-
Procedure: After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Measure absorbance at ~570 nm.
-
Causality Note: While widely used, the MTT assay measures metabolic activity, which can be confounded by compounds that affect mitochondrial function. It may not always accurately quantify the effects of anti-apoptotic agents.[18]
-
-
LDH Release Assay:
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.[19]
-
Procedure: After the treatment period, carefully collect a sample of the culture supernatant. Add this supernatant to a reaction mixture containing lactate, NAD+, and diaphorase. The amount of formazan produced is proportional to the amount of LDH released. Measure absorbance at ~490 nm.
-
Causality Note: The LDH assay directly measures cell membrane integrity and is often considered a more direct and reliable indicator of cytotoxicity and cytoprotection in neuroprotection studies compared to the MTT assay.[18][19]
-
Tier 3: Mechanistic Validation
Once a compound shows protective effects, these assays help elucidate the underlying mechanisms of action.
-
Principle: Use a cell-permeable fluorescent probe, such as Bes-H₂O₂-AC, which becomes fluorescent upon oxidation by intracellular ROS.[20] A reduction in fluorescence in compound-treated cells indicates ROS scavenging.
-
Protocol:
-
Seed Neuro-2A or SH-SY5Y cells in a 96-well black, clear-bottom plate.[20]
-
Treat cells with the test compound for 2 hours.
-
Induce oxidative stress with H₂O₂ (e.g., 600 µM) for 30 minutes.[20]
-
Load the cells with the Bes-H₂O₂-AC probe.
-
Measure fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence relative to the H₂O₂-only control indicates antioxidant activity.
-
-
Principle: This assay determines if a compound can suppress the inflammatory response in microglial cells (e.g., BV-2 cell line) stimulated with lipopolysaccharide (LPS).[1]
-
Protocol:
-
Seed BV-2 cells in a 96-well plate.
-
Pre-treat cells with the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measure Nitric Oxide (NO): Collect the supernatant and measure NO production using the Griess reagent.
-
Measure Cytokines: Collect the supernatant and quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[21]
-
Comparative Data on Neuroprotective Efficacy
The following table summarizes representative data for chroman-based compounds, comparing their inhibitory potency against key neurodegenerative targets.
| Compound/Drug | Target Enzyme | IC₅₀ Value | Experimental Model | Reference |
| Chromone Derivative 37 | Acetylcholinesterase (AChE) | 0.09 µM | In vitro enzyme assay | [5] |
| Chromone Derivative 10 | Monoamine Oxidase B (MAO-B) | 0.019 µM | In vitro enzyme assay | [5] |
| Chromone-lipoic acid conj. | Butyrylcholinesterase (BuChE) | 7.55 - 8 µM | In vitro enzyme assay | [5] |
| Donepezil (Standard) | Acetylcholinesterase (AChE) | ~12.7 nM | In vitro enzyme assay | [22] |
Part 4: In Vivo Evaluation Protocols
Promising candidates from in vitro studies must be validated in animal models to assess their efficacy, pharmacokinetics, and safety.
Blood-Brain Barrier (BBB) Permeability
A critical prerequisite for any CNS-active drug is the ability to cross the BBB.
-
Initial Assessment: An in vitro BBB model using a monolayer of brain endothelial cells (e.g., bEnd.3) can be used for initial screening.[23]
-
Definitive Analysis: In vivo pharmacokinetic studies in rodents are essential to determine the brain-to-plasma concentration ratio of the compound.
Animal Models of Neurodegeneration
-
Alzheimer's Disease (AD): A common model involves the stereotaxic injection of Aβ₁₋₄₂ oligomers into the hippocampus of rats or mice to induce cognitive deficits and neuroinflammation.[10]
-
Parkinson's Disease (PD): Drosophila melanogaster models that overexpress human α-synuclein are excellent for rapid, high-throughput screening.[24] Rodent models using neurotoxins like 6-hydroxydopamine (6-OHDA) are also widely used.[13]
-
Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in rats or mice is the gold standard for studying stroke and testing neuroprotective agents.[10]
Protocol 4.2.1: Evaluation in an Aβ-Induced Rat Model of AD
-
Principle: This protocol assesses the ability of a chroman derivative to rescue cognitive deficits and reduce neuropathology in a rat model of AD.[10]
-
Protocol:
-
Model Induction: Anesthetize Wistar rats and perform stereotaxic surgery to inject aggregated Aβ₁₋₄₂ fragments into the CA1 region of the hippocampus.[10]
-
Treatment: Beginning the day after surgery, administer the test compound or vehicle orally to the rats daily for a sustained period (e.g., 60 days).[10] A positive control group treated with a standard drug like Memantine should be included.
-
Behavioral Assessment: In the final week of treatment, assess spatial learning and memory using the Morris Water Maze test.[22] Key parameters to measure are escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.
-
Post-Mortem Analysis: After behavioral testing, euthanize the animals and collect brain tissue.
-
Histology: Perform Nissl staining to quantify neuronal survival in the hippocampus.
-
Immunohistochemistry: Stain for markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes) and oxidative stress.
-
Biochemical Assays: Homogenize brain tissue to measure levels of inflammatory cytokines, oxidative stress markers, and mitochondrial function.[10]
-
-
Caption: Workflow for in vivo evaluation of a neuroprotective compound.
Conclusion and Future Directions
The chroman scaffold is a highly promising platform for the development of multi-target neuroprotective agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel chroman derivatives, from initial hit identification to in vivo proof-of-concept. The key to success lies in a multi-pronged strategy that addresses the complex pathophysiology of neurodegenerative diseases. Future research should focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds, particularly enhancing blood-brain barrier penetration, to translate the remarkable potential of this chemical class into clinically effective therapies.
References
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Madhav, H., Jameel, E., Rehan, M., & Hoda, N. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(3), 253-275. Available from: [Link]
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Karelina, T. V., Demchenko, A. V., et al. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Frontiers in Pharmacology, 13, 946654. Available from: [Link]
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Singh, P., and Kaur, M. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1599-1619. Available from: [Link]
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Mohamed, G. A., Ibrahim, S. R. M., and Asfour, H. Z. (2018). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 23(11), 2947. Available from: [Link]
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Paredes-Cisneros, A., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 12(11), 1968. Available from: [Link]
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Tseng, Y. J., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 48(6), 221. Available from: [Link]
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Knez, D., et al. (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. Bioorganic & Medicinal Chemistry Letters, 19(17), 5144-5147. Available from: [Link]
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S. S. T. R. Kumar, et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Pharmacology & Translational Science, 5(11), 1104-1118. Available from: [Link]
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M. L. Christensen, et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6577-6588. Available from: [Link]
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ResearchGate. (n.d.). STRUCTURES OF VARIOUS CHROMOPHORES USED IN DPPH, ABTS AND FRAP ASSAYS... Retrieved from: [Link]
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Al-Gharaibeh, A., et al. (2017). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? Frontiers in Neurology, 8, 587. Available from: [Link]
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He, L., and Lu, J. (2000). Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? Journal of Neuroscience Methods, 95(2), 111-116. Available from: [Link]
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Christensen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6577-6588. Available from: [Link]
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Li, Y., et al. (2025). Screening anti-inflammatory and neuroprotective effects of nanozyme with human cortical organoid-on-a-chip. APL Materials, 13(5). Available from: [Link]
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Kim, D. H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(10), 2486. Available from: [Link]
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Chen, S. D., et al. (2018). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 16(1), 23. Available from: [Link]
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Putluru, S. P., et al. (2024). Neuroprotective and Anti-Inflammatory Activities of Hybrid Small-Molecule SA-10 in Ischemia/Reperfusion-Induced Retinal Neuronal Injury Models. International Journal of Molecular Sciences, 25(5), 2697. Available from: [Link]
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Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7378. Available from: [Link]
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ChemistrySelect. (n.d.). Chromone Scaffolds in the Treatment of Alzheimer's and Parkinson's Disease: An Overview. Retrieved from: [Link]
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News-Medical.Net. (2025). New drug shows neuroprotective and anti-inflammatory effects in murine models of Alzheimer's. Retrieved from: [Link]
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Fotakis, G., and Timbrell, J. A. (2006). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Toxicology in Vitro, 20(5), 657-662. Available from: [Link]
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Madhav, H., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. Available from: [Link]
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Singh, M., et al. (2018). Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations. Bioorganic & Medicinal Chemistry, 26(2), 437-448. Available from: [Link]
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Singh, S., et al. (2022). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants, 11(2), 260. Available from: [Link]
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Application Notes and Protocols for Chroman Derivatives as Selective SIRT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for utilizing chroman derivatives as selective inhibitors of Sirtuin 2 (SIRT2). The content is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.
Introduction: The Therapeutic Potential of Targeting SIRT2
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases (HDACs), has emerged as a significant therapeutic target for a range of human diseases.[1][2] Primarily localized in the cytoplasm, SIRT2 deacetylates a variety of protein substrates, playing crucial roles in cell cycle regulation, metabolic processes, and the maintenance of genomic stability.[3] Dysregulation of SIRT2 activity has been implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, as well as in various cancers.[3][4][5]
The inhibition of SIRT2 has shown promise in preclinical models, leading to beneficial effects such as the reduction of protein aggregation in neurodegenerative models and the suppression of tumor cell proliferation and migration.[5][6] One of the key downstream effects of SIRT2 inhibition is the hyperacetylation of its substrates, most notably α-tubulin at the Lysine 40 residue.[7] This modification is associated with increased microtubule stability and has been linked to the anti-cancer and neuroprotective effects of SIRT2 inhibitors.[5]
Chroman Derivatives: A Promising Class of Selective SIRT2 Inhibitors
Chroman-4-one and its derivatives have been identified as a potent and selective class of SIRT2 inhibitors.[6][8][9] These compounds offer a valuable tool for researchers to investigate the biological functions of SIRT2 and to develop potential therapeutic agents.
Mechanism of Action and Structure-Activity Relationship (SAR)
The inhibitory activity of chroman derivatives against SIRT2 is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that are crucial for potent and selective inhibition:
-
The Chroman-4-one Scaffold: The core chroman-4-one structure is essential for activity.[10][11]
-
Substitutions at the 2-position: An alkyl side chain at this position is critical for inhibitor potency.[6][9]
-
Substitutions on the Aromatic Ring: Electron-withdrawing groups at the 6- and 8-positions of the chroman ring generally enhance inhibitory activity.[8][9] For instance, 6,8-dibromo-2-pentylchroman-4-one has been identified as a particularly potent SIRT2 inhibitor with an IC50 value in the low micromolar range.[8][9]
-
The Carbonyl Group: The carbonyl group at the 4-position is a critical feature for potent inhibition, likely involved in key interactions within the SIRT2 active site.[8][9]
The high selectivity of these compounds for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, makes them particularly valuable for targeted studies.[8][9]
Experimental Workflows and Protocols
The following section provides detailed, field-proven protocols for the evaluation of chroman-based SIRT2 inhibitors. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel SIRT2 inhibitors.
Caption: A streamlined workflow for identifying and validating selective SIRT2 inhibitors.
Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorogenic)
This protocol describes a robust, high-throughput compatible assay to determine the half-maximal inhibitory concentration (IC50) of chroman derivatives against recombinant human SIRT2.
Principle: The assay measures the NAD+-dependent deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. Upon deacetylation, the peptide is cleaved by a developer enzyme (trypsin), releasing a fluorescent molecule (AMC), which can be quantified.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Ac-Lys-Gln-Thr-Ala-Arg-Lys(Ac)-Ser-Thr-Gly-Gly-Trp-Trp-NH2)
-
NAD+
-
Chroman derivative inhibitors
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA)
-
Developer solution (Trypsin in buffer with a sirtuin inhibitor like nicotinamide to stop the reaction)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the chroman derivative in 100% DMSO.
-
Perform serial dilutions of the compound stock in assay buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay Reaction:
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Development and Measurement:
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature for 10-20 minutes to allow for the release of the fluorophore.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation and Causality:
-
Positive Control: Include a known SIRT2 inhibitor (e.g., AGK2) to validate assay performance.
-
Negative Control: DMSO-only wells represent 0% inhibition.
-
Linearity: Ensure the reaction is in the linear range by performing a time-course experiment with the enzyme and substrate alone. This confirms that the measured inhibition is not an artifact of substrate depletion.
Protocol 2: Western Blot Analysis of α-Tubulin Acetylation
This protocol details the immunodetection of acetylated α-tubulin in cells treated with chroman derivatives, providing a direct measure of the inhibitor's target engagement in a cellular context.
Principle: Cells are treated with the SIRT2 inhibitor, leading to an accumulation of acetylated α-tubulin. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Chroman derivative inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Mouse anti-acetylated-α-tubulin (Clone 6-11B-1 is widely used)
-
Rabbit or mouse anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the chroman derivative or DMSO (vehicle control) for a specified time (e.g., 6-24 hours). A positive control, such as a known HDAC inhibitor like Trichostatin A (TSA), can also be included.[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (typically diluted 1:1000 to 1:5000) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane (if necessary) and re-probe with the primary antibody against total α-tubulin.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated α-tubulin band to the corresponding total α-tubulin band.
-
Self-Validation and Causality:
-
Loading Control: Normalizing to total α-tubulin is crucial as it accounts for any variations in protein loading and ensures that the observed changes in acetylation are not due to changes in the total amount of tubulin.[13]
-
Dose-Response: A clear dose-dependent increase in α-tubulin acetylation with increasing concentrations of the chroman derivative provides strong evidence of on-target activity.
-
Positive Control: Treatment with a pan-HDAC inhibitor like TSA should result in a robust increase in acetylated tubulin, confirming the responsiveness of the cellular system.[13]
SIRT2 Signaling and Inhibition Pathway
The following diagram illustrates the central role of SIRT2 in deacetylating α-tubulin and how chroman derivatives intervene in this process.
Caption: Chroman derivatives selectively inhibit SIRT2, leading to the accumulation of acetylated α-tubulin.
Data Presentation: Comparative Analysis of Chroman Derivatives
For effective comparison of different chroman derivatives, experimental data should be summarized in a clear and concise tabular format.
| Compound ID | Structure | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) @ 100 µM | SIRT3 Inhibition (%) @ 100 µM | Cellular α-Tubulin Acetylation (Fold Change) |
| CD-1 | [Insert 2D Structure] | 1.5 | <10 | <10 | 5.2 |
| CD-2 | [Insert 2D Structure] | 5.8 | 15 | 12 | 3.1 |
| CD-3 | [Insert 2D Structure] | >50 | 5 | 8 | 1.2 |
| AGK2 (Control) | [Insert 2D Structure] | 3.5 | 20 | 18 | 4.5 |
Data are representative and should be determined experimentally.
References
-
Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Jung, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
-
Sgrignani, J., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]
-
Antonini, I., et al. (2022). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]
-
Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]
-
Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (2021). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Moniot, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
-
Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. (2021). ACS Chemical Biology. Retrieved January 23, 2026, from [Link]
-
Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells. (n.d.). Cell Press. Retrieved January 23, 2026, from [Link]
-
Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach. (2014). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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- 3. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
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- 12. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
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Troubleshooting & Optimization
Overcoming inefficient cyclization in chroman ring formation
Welcome to the technical support center for chroman ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of chroman ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments, ensuring you can achieve efficient and successful cyclization.
Introduction to Chroman Synthesis Challenges
The chroman moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. However, its synthesis, particularly the critical cyclization step, can be fraught with challenges leading to low yields and undesired side products. Inefficient cyclization can arise from a variety of factors including substrate electronics, steric hindrance, and suboptimal reaction conditions. This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic principles and supported by peer-reviewed literature.
Troubleshooting Guide: Overcoming Inefficient Cyclization
This section addresses specific problems you may be encountering in the lab. Each question is designed to diagnose a potential issue and provide a clear, actionable solution.
Problem 1: My intramolecular cyclization to form the chroman ring is failing or giving very low yields. What are the likely causes?
This is a common issue that can often be traced back to the reactivity of the phenolic precursor or the nature of the tethered electrophile.
Possible Cause A: Poor Nucleophilicity of the Phenolic Oxygen
The nucleophilicity of the phenol is paramount for an efficient intramolecular SN2 or Michael addition reaction to close the ring.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the phenol, while a base that is too strong can lead to side reactions. For simple alkyl halide electrophiles, consider using a non-nucleophilic inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The "cesium effect," where Cs+ can act as a template, has been shown to enhance cyclization rates in many cases.
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic.
-
Substrate Electronics: Electron-withdrawing groups on the aromatic ring will decrease the nucleophilicity of the phenol. If your substrate design allows, consider using precursors with electron-donating groups to enhance reactivity.
-
Possible Cause B: Competing Intermolecular Reactions
If the concentration of your reaction is too high, intermolecular reactions can outcompete the desired intramolecular cyclization, leading to polymerization or dimerization.
-
Troubleshooting Steps:
-
High Dilution Principle: Employing high dilution conditions (e.g., concentrations in the range of 0.01-0.05 M) is a classic strategy to favor intramolecular processes. This can be practically achieved by the slow addition of the substrate to a solution of the base and solvent over an extended period.
-
Experimental Protocol: Optimizing Cyclization via Slow Addition
-
Set up a two-neck round-bottom flask, equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (N2 or Ar).
-
To the flask, add the chosen base (e.g., 1.5 equivalents of K2CO3) and the solvent (e.g., anhydrous acetonitrile to achieve a final concentration of 0.01 M).
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Dissolve the phenolic precursor (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.
-
Add the substrate solution dropwise from the funnel to the heated base suspension over a period of 4-8 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours, monitoring by TLC or LC-MS.
Problem 2: I am observing significant amounts of O-alkylation and C-alkylation byproducts. How can I improve the selectivity for chroman formation?
The ambident nature of the phenoxide ion can lead to competitive C-alkylation, particularly at the ortho position, resulting in undesired byproducts.
Possible Cause: Hard and Soft Acids and Bases (HSAB) Principle Mismatch
The selectivity between O- and C-alkylation can often be rationalized using the HSAB principle. The oxygen atom of the phenoxide is a "hard" nucleophile, while the ortho-carbon is a "soft" nucleophile.
-
Troubleshooting Steps:
-
Electrophile Choice: "Hard" electrophiles (e.g., those with a more charge-dense reactive center) will preferentially react with the "hard" oxygen nucleophile. If your synthesis allows, consider using an electrophile that favors O-alkylation.
-
Solvent Effects: Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, hindering its reactivity and potentially favoring C-alkylation. As mentioned previously, polar aprotic solvents are generally preferred for O-alkylation.
-
Counterion Effects: The nature of the counterion from the base can influence the reactivity of the phenoxide. As noted, larger, more polarizable cations like Cs+ can favor O-alkylation.
-
Decision-Making Workflow for Improving O-Alkylation Selectivity
Caption: Troubleshooting workflow for O- vs. C-alkylation.
Problem 3: My acid-catalyzed cyclization of a prenylated phenol is not working. What are the common pitfalls?
Acid-catalyzed cyclization, such as the Claisen rearrangement followed by cyclization, is a powerful method but sensitive to conditions.
Possible Cause A: Inappropriate Acid Catalyst
The strength and type of acid can significantly impact the reaction outcome.
-
Troubleshooting Steps:
-
Brønsted vs. Lewis Acids: While strong Brønsted acids like H2SO4 or HCl can be effective, they can also lead to degradation or side reactions. Lewis acids such as BF3·OEt2, Sc(OTf)3, or Bi(OTf)3 often offer milder reaction conditions and improved selectivity. Bismuth(III) triflate, in particular, is known for its low toxicity and high catalytic activity in various organic transformations.
-
Acid Concentration: The concentration of the acid catalyst should be optimized. Start with catalytic amounts (e.g., 5-10 mol%) and increase if necessary.
-
Possible Cause B: Rearrangement of the Intermediate Carbocation
The reaction proceeds through a carbocation intermediate which can be prone to rearrangement, leading to undesired constitutional isomers.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can often suppress carbocation rearrangements by favoring the kinetically controlled product.
-
Solvent Choice: The polarity of the solvent can influence the stability of the carbocation intermediate. Non-polar solvents may disfavor the formation of a charge-separated species, potentially leading to a more concerted mechanism.
-
Table 1: Comparison of Catalysts for Chroman Synthesis
| Catalyst Type | Common Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | H2SO4, p-TsOH | High temp. | Inexpensive | Harsh, potential for side reactions |
| Lewis Acid | BF3·OEt2, AlCl3 | Low to room temp. | Milder conditions | Stoichiometric amounts may be needed |
| Lanthanide Triflate | Sc(OTf)3, Yb(OTf)3 | Room temp. | Highly active, recyclable | Expensive |
| Other Metal Triflates | Bi(OTf)3 | Room temp. | Low toxicity, air/water tolerant | May require specific substrates |
Frequently Asked Questions (FAQs)
-
Q1: Can I use microwave irradiation to accelerate my chroman synthesis?
-
A1: Yes, microwave-assisted organic synthesis (MAOS) can often dramatically reduce reaction times and improve yields in chroman synthesis. The rapid heating can promote efficient cyclization and minimize the formation of degradation products. It is crucial to use a dedicated microwave reactor for safety and reproducibility.
-
-
Q2: Are there any enantioselective methods for preparing chiral chromans?
-
A2: Absolutely. The development of asymmetric methods for chroman synthesis is an active area of research. Organocatalysis, particularly using chiral Brønsted acids or amines, has emerged as a powerful strategy for the enantioselective synthesis of chromans. Transition metal catalysis with chiral ligands is also a widely used approach.
-
-
Q3: My starting material is a complex natural product. Are there any particularly mild methods for chroman ring formation?
-
A3: For sensitive substrates, consider enzyme-catalyzed or biomimetic approaches. Additionally, photoredox catalysis has been shown to effect chroman synthesis under very mild conditions at room temperature. Palladium-catalyzed intramolecular C-O bond formation is another mild and versatile method.
-
References
-
Gallardo, H., & Leal, E. (2007). The "cesium effect": a review of its applications in organic synthesis. Journal of the Brazilian Chemical Society, 18, 1127-1146. [Link]
-
S. Antony, C.D.L. (2012). Bismuth(III) Triflate: A Safe and Recyclable Catalyst for Organic Synthesis. Organic Chemistry International, 2012, 1-18. [Link]
-
Moseley, J. D., & Kappe, C. O. (2011). A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis. Green Chemistry, 13(4), 794. [Link]
-
Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744-5758. [Link]
Addressing product instability on silica gel during purification of chromans
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges with chroman purification. The chroman scaffold is a privileged structure in medicinal chemistry, but its inherent sensitivity can lead to significant product degradation during silica gel chromatography. This guide provides in-depth, field-proven troubleshooting strategies and protocols to help you overcome product instability, improve yields, and ensure the integrity of your purified compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my chroman product degrading during silica gel column chromatography? I'm observing new spots on my TLC plates and experiencing low recovery.
This is a common and frustrating issue often rooted in the chemical nature of silica gel itself.[1] Standard silica gel is not inert; its surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). These acidic sites can act as catalysts for a variety of degradation pathways, particularly for acid-sensitive molecules like many chroman derivatives.[1]
You may be observing:
-
Acid-Catalyzed Rearrangement or Ring-Opening: The ether linkage in the chroman ring system can be susceptible to acid-catalyzed cleavage.
-
Elimination Reactions: Loss of substituents, particularly hydroxyl groups, can occur.
-
Oxidative Degradation: The silica surface can mediate oxidative transformations, especially for chromans with electron-rich aromatic rings or sensitive functional groups like prenyl motifs.[2]
Researchers frequently report that while their crude NMR and TLC analyses look clean, new spots appear during the chromatographic separation, and post-purification NMR reveals unexpected peaks, confirming on-column decomposition.[1]
Q2: How can I quickly and reliably determine if my chroman is unstable on silica gel before running a large-scale column?
The most effective diagnostic tool for this is the Two-Dimensional Thin-Layer Chromatography (2D-TLC) stability test .[3][4] This simple experiment reveals if your compound degrades upon prolonged contact with the silica stationary phase.
The Principle: You run a TLC plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain as a single spot on the diagonal. If it degrades, you will see new spots appearing off the diagonal.[3][4]
See Protocol 1 for a detailed, step-by-step guide to performing a 2D-TLC stability test.
Q3: My 2D-TLC confirmed that my chroman is degrading. What is the first and easiest mitigation strategy I should try?
The most direct approach is to neutralize the acidic silica gel . This is typically achieved by adding a small amount of a basic modifier to your eluent system. Triethylamine (TEA) is the most common choice for this purpose.[5][6][7]
Adding 1-2% TEA to your mobile phase effectively deactivates the acidic silanol sites, preventing them from catalyzing the degradation of your compound.[8][9] This simple modification often resolves instability issues without requiring a change in stationary phase.
Important Consideration: When adding TEA, you may need to adjust your solvent system's polarity. The addition of a base can sometimes increase the Rf of your compound, so you might need to use a slightly less polar eluent to achieve the same separation.[7]
See Protocol 2 for a detailed, step-by-step guide to neutralizing your silica gel column.
Q4: I tried neutralizing the silica with triethylamine, but I'm still seeing some degradation or poor recovery. What's my next step?
If neutralization is insufficient, your next step should be to switch to a different stationary phase. The two most common alternatives are:
-
Neutral Alumina: This is an excellent choice for compounds that are sensitive to both acidic and basic conditions.[5] Alumina is available in acidic, neutral, and basic grades; ensure you are using the neutral variety.
-
Reversed-Phase Silica (C18): If your chroman is sufficiently non-polar, reversed-phase chromatography can be a powerful alternative. Here, the stationary phase is non-polar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used. This completely avoids the issue of acidic silanol groups.[10][11]
See the table below for a comparison of these stationary phases.
Q5: My chroman has a carboxylic acid group. How should I adjust my purification strategy?
For acidic compounds like those containing a carboxylic acid, streaking or irreversible binding to the silica can be a problem. In this case, adding a basic modifier would be counterproductive. Instead, you should add a small amount of a volatile acid to your eluent, such as acetic acid or formic acid (typically 0.1-1%) .[3]
The Causality: The added acid keeps your compound in its protonated, neutral form (R-COOH) rather than the more polar and highly silica-adsorbed carboxylate form (R-COO⁻). This ensures sharper peaks and better elution from the column.[3]
Troubleshooting Workflow & Key Decision Points
The following diagram outlines a logical workflow for addressing chroman instability during purification.
Caption: Troubleshooting decision tree for chroman purification.
Data & Comparisons
Table 1: Comparison of Stationary Phases for Sensitive Chromans
| Stationary Phase | Mechanism | Best For | Advantages | Disadvantages |
| Standard Silica Gel | Normal Phase (Polar) | Non-polar to moderately polar, acid-stable compounds. | Inexpensive, widely available, predictable selectivity. | Acidic surface can cause degradation of sensitive compounds.[1] |
| Neutralized Silica Gel | Normal Phase (Polar, Deactivated) | Acid-sensitive compounds, especially those with amine groups. | Simple modification to standard protocol, cost-effective.[8] | May alter selectivity; TEA must be removed post-purification. |
| Neutral Alumina | Normal Phase (Polar) | Compounds sensitive to both acids and bases.[5] | Provides different selectivity than silica, good for some isomer separations. | Can be more reactive than silica; activity varies with water content. |
| Reversed-Phase (C18) | Reversed Phase (Non-polar) | Non-polar to moderately polar compounds soluble in MeOH/ACN/H₂O. | Avoids acidic silanol issues entirely; excellent for many complex mixtures.[10] | More expensive; requires different solvent systems. |
Detailed Experimental Protocols
Protocol 1: 2D-TLC Stability Test
This protocol allows you to visualize the on-plate degradation of your compound.
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Your crude sample or purified chroman
-
The solvent system you intend to use for column chromatography
-
Pencil and ruler
-
UV lamp or appropriate staining solution for visualization
Methodology:
-
Prepare the Plate: Using a pencil, lightly draw an origin line at the bottom of the TLC plate. Mark a single spot on the far-left side of this line.
-
Spot the Sample: Carefully spot your compound onto the marked origin. Make the spot as small and concentrated as possible.
-
First Elution (Dimension 1): Place the plate in a developing chamber containing your chosen eluent. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Dry the Plate: Remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. This is critical to ensure all solvent is removed.
-
Rotate the Plate: Turn the plate 90 degrees counter-clockwise. The line of spots from the first run is now the new origin line at the bottom.
-
Second Elution (Dimension 2): Place the rotated plate back into the same developing chamber with the same eluent. Allow the solvent to run to the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and dry it completely. Visualize the spots under a UV lamp or with a stain.
Protocol 2: Deactivating Silica Gel with Triethylamine (TEA)
This protocol describes how to run a column with a TEA-modified eluent to protect acid-sensitive compounds.
Materials:
-
Glass chromatography column
-
Silica gel
-
Eluent (e.g., Ethyl Acetate/Hexane)
-
Triethylamine (TEA)
-
Your chroman sample
Methodology:
-
Prepare the Eluent: Prepare your chosen solvent system. Add triethylamine to a final concentration of 1-2% (v/v). For example, for 500 mL of eluent, add 5-10 mL of TEA. Mix thoroughly.
-
Pack the Column: Pack your chromatography column with silica gel using the TEA-containing eluent. Ensure the packing is uniform and free of air bubbles. This step is crucial as it allows the TEA to pre-neutralize the silica surface.[9]
-
Equilibrate the Column: Flush the packed column with at least two column volumes of the TEA-containing eluent. This ensures the entire stationary phase is fully deactivated before you load your sample.[8]
-
Load the Sample: Dissolve your crude chroman in a minimal amount of the mobile phase (or a compatible solvent like DCM) and load it carefully onto the top of the silica bed.
-
Elute and Collect: Run the column using the TEA-containing eluent, collecting fractions as you normally would. Monitor the fractions by TLC.
-
Post-Column Processing: After identifying and combining the pure fractions, the TEA will need to be removed. It is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure.
Mechanistic Insight: The Role of Silanol Groups
To understand why these interventions work, it's helpful to visualize the interaction at the molecular level. The surface of silica gel is populated with acidic silanol groups that can protonate sensitive functional groups on your chroman, initiating degradation.
Caption: Acid-catalyzed degradation of chromans on silica.
By implementing the diagnostic and purification strategies outlined in this guide, you will be well-equipped to handle the challenges of chroman instability, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]
-
ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Retrieved from [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2016, March 29). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, October 1). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, March 17). Column chromatography of acid-sensitive compounds. Retrieved from [Link]
-
Reddit. (2024, April 3). issues with column chromatography purification of coordination complex. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Reddit. (2024, April 3). Alternatives to silica gel or alternative method of purification? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC and LC-MS Analysis of Chroman-2-ylmethanamine Hydrochloride
Introduction: The Analytical Imperative for Chroman-2-ylmethanamine Hydrochloride
Chroman-2-ylmethanamine hydrochloride is a key chiral building block in modern medicinal chemistry, serving as a foundational scaffold for a variety of pharmacologically active agents.[1] Its structural integrity, enantiomeric purity, and impurity profile are critical quality attributes that directly impact the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are not merely a regulatory requirement but a scientific necessity for researchers and drug development professionals.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive analysis of chroman-2-ylmethanamine hydrochloride. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and the principles of each technique. Our objective is to equip you with the expertise to select, develop, and validate the optimal analytical strategy for your specific application, from routine quality control to complex impurity elucidation.
Physicochemical Characteristics and Analytical Considerations
Before designing any analytical method, understanding the analyte is paramount. Chroman-2-ylmethanamine hydrochloride (C₁₀H₁₄ClNO, M.W.: 199.68 g/mol ) presents several key features that guide our analytical approach:[1][2]
-
Primary Amine Group: The basic primary amine dictates the molecule's behavior in solution. It is prone to protonation, making it suitable for reversed-phase chromatography with acidic mobile phases to ensure good peak shape. This group is also the primary target for ionization in mass spectrometry.
-
Chroman Moiety: The chroman ring system possesses a chromophore, allowing for ultraviolet (UV) detection. However, its absorbance may not be sufficiently high for trace-level impurity analysis, a consideration we will address.
-
Chiral Center: The molecule contains a stereocenter at the C2 position of the chroman ring. Distinguishing between enantiomers is critical, as they can have different pharmacological and toxicological profiles. This necessitates the use of chiral-specific analytical methods.[3]
-
Hydrochloride Salt: This salt form enhances the compound's solubility in polar solvents like water and methanol, simplifying sample and mobile phase preparation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity
HPLC is a robust, reproducible, and widely accessible technique, making it the standard for routine quality control, purity assessment, and enantiomeric excess determination.[4]
Approach 1: Achiral (Reversed-Phase) HPLC for Purity and Assay
The primary goal of an achiral method is to separate the main compound from any process-related impurities or degradation products.
Causality Behind Method Design: A C18 (octadecylsilane) column is the logical starting point for a molecule of this polarity, offering a versatile hydrophobic stationary phase. To manage the basic nature of the primary amine, which can cause peak tailing due to interaction with residual silanols on the silica support, an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid is essential.[5] This protonates the amine, improving peak symmetry and ensuring consistent retention. A gradient elution from a weak aqueous mobile phase to a stronger organic phase (like acetonitrile) is employed to elute a wide range of potential impurities with varying polarities.
Experimental Protocol: Achiral Purity Method
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of chroman-2-ylmethanamine hydrochloride at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
For analysis, dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Method Validation (per ICH Q2(R1) Guidelines): This method must be validated for specificity, linearity, accuracy, precision, and range to be considered trustworthy.[6][7] For instance, accuracy can be assessed by analyzing samples spiked with known amounts of impurities or by comparing results to a well-characterized reference standard.[8]
Approach 2: Chiral HPLC for Enantiomeric Purity
Chromatography is one of the most powerful techniques for resolving enantiomers.[3] Since enantiomers have identical physical properties in an achiral environment, a chiral selector is required to form transient, diastereomeric complexes that can be separated.[9][10]
Causality Behind Method Design: The most direct approach is to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are exceptionally versatile and are a primary choice for screening chiral separations.[9] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and inclusion complexing, between the analyte and the chiral polymer.[9] Normal-phase (using hexane/alcohol mixtures) or polar organic modes often provide better selectivity for these types of columns.
Experimental Protocol: Chiral Separation Method
-
Instrumentation: HPLC system as described previously.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v). The small amount of amine modifier is crucial to prevent peak tailing.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the racemic mixture (if available) or the single enantiomer at approximately 0.5 mg/mL in the mobile phase.
Workflow for HPLC Analysis
Caption: Generalized workflow for HPLC analysis of chroman-2-ylmethanamine HCl.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unmatched Sensitivity and Specificity
LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capability of mass spectrometry.[11] It is the premier technique for identifying unknown impurities, characterizing metabolites, and performing trace-level quantification.[12][13]
Causality Behind Method Design: For a polar, basic compound like chroman-2-ylmethanamine, Electrospray Ionization (ESI) is the ideal ionization technique.[14] ESI is a "soft" ionization method that typically keeps the molecule intact, primarily forming a protonated molecular ion [M+H]⁺ in the positive ion mode.[15] This makes it easy to determine the molecular weight of the analyte and any co-eluting species. The LC method is similar to the achiral HPLC method but uses volatile mobile phase modifiers like formic acid or ammonium formate, which are compatible with the MS interface. A triple quadrupole (QqQ) or a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) can be used as the analyzer. The QqQ is exceptional for quantification, while high-resolution instruments are superior for structure elucidation of unknowns.[12]
Experimental Protocol: LC-MS Identification and Quantification
-
Instrumentation: UHPLC/HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
Liquid Chromatography Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm (UPLC compatible for higher throughput).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Positive.
-
Expected Ion: [M+H]⁺ for chroman-2-ylmethanamine at m/z 164.1070.[16]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode:
-
Full Scan: m/z 50-500 for impurity profiling.
-
Tandem MS (MS/MS): Product ion scan of m/z 164.1 for structural confirmation.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For high-sensitivity quantification.
-
-
Workflow for LC-MS Analysis
Caption: A typical workflow for the LC-MS analysis of small molecules.
Objective Comparison: HPLC-UV vs. LC-MS
Choosing the right technology depends on the analytical question you need to answer. The table below summarizes the key performance characteristics of each technique for the analysis of chroman-2-ylmethanamine hydrochloride.
| Feature | HPLC with UV/PDA Detection | LC-MS | Causality & Justification |
| Selectivity | Moderate to Good | Excellent | UV detection relies on chromatographic separation alone. Co-eluting impurities can interfere. MS adds a second dimension of separation based on mass-to-charge ratio, providing near-absolute specificity. |
| Sensitivity | µg/mL range (LOD/LOQ) | pg/mL to ng/mL range | MS detectors are inherently more sensitive than UV detectors, allowing for the detection and quantification of trace-level impurities that would be invisible to UV. |
| Identification Power | Limited (based on retention time) | Definitive | HPLC-UV can only suggest identity by matching retention time with a standard. LC-MS provides molecular weight and fragmentation data (MS/MS), which allows for the confident structural elucidation of unknown compounds.[17] |
| Quantification | Excellent (for Assay) | Excellent (for Trace Levels) | HPLC-UV is highly robust and reproducible, making it the gold standard for assay and purity measurements where concentrations are high. LC-MS is superior for bioanalysis or trace impurity quantification. |
| Chiral Analysis | Standard Method | Possible but less common | Chiral separation is primarily a chromatographic process. While the separated enantiomers can be detected by MS, HPLC-UV is simpler, cheaper, and sufficient for determining enantiomeric excess. |
| Cost (Instrument) | $ | Mass spectrometers are significantly more expensive to purchase and maintain than UV detectors. | |
| Complexity | Low | High | LC-MS requires specialized expertise for operation, method development, and data interpretation. HPLC-UV is more straightforward and suitable for routine QC environments. |
| Primary Application | Routine QC, Purity Assay, Chiral Separation | Impurity Identification, Metabolite Studies, Bioanalysis, Trace Quantification | The choice is dictated by the need for structural information and sensitivity versus the need for robust, routine quantification. |
Conclusion and Recommendations
Both HPLC and LC-MS are powerful, complementary techniques for the analysis of chroman-2-ylmethanamine hydrochloride. The choice between them is not a matter of which is "better," but which is the most appropriate tool for the task at hand.
-
For routine quality control, release testing, purity assays, and enantiomeric excess determination, a validated HPLC-UV method is the most logical and cost-effective choice. Its robustness, ease of use, and precision are perfectly suited for these applications.
-
For impurity identification, structural elucidation of degradation products, metabolite profiling, or when ultra-high sensitivity is required, LC-MS is indispensable. Its ability to provide molecular weight and structural information is unmatched and essential during drug discovery, development, and stability studies.[18]
References
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- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). Journal of Labelled Compounds and Radiopharmaceuticals.
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2013). Mass Spectrometry Reviews. [Link]
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Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (2012). Organic & Biomolecular Chemistry. [Link]
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Electrospray ionization. (n.d.). Wikipedia. [Link]
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Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. (2014). ResearchGate. [Link]
-
LC-MS Analysis of Pharmaceutical Drugs. (2019). News-Medical.Net. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2005). Journal of Separation Science. [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
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Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. (2012). Molecules. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. (2015). Analyst. [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
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RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. (n.d.). Arkivoc. [Link]
-
Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2016). Analytical Chemistry. [Link]
-
Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. (n.d.). Emery Pharma. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). Molecules. [Link]
- Process for preparing chroman compounds. (2021).
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. [Link]
-
Current Developments in LCMS for Pharmaceutical Analysis. (2002). ResearchGate. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2018). Molecules. [Link]
-
A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). Environmental Science & Technology. [Link]
-
Synthesis and Characterization of New Coumarin Substituted Chromone. (n.d.). Hilaris Publisher. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
-
What are the various ways of Chiral Separation by using HPLC?. (2022). YouTube. [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of Novel (R)-Chroman-2-ylmethanamine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel (R)-Chroman-2-ylmethanamine derivatives. The chroman chemical scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antiepileptic properties.[1][2][3] The specific stereochemistry and side chain of the (R)-Chroman-2-ylmethanamine class suggest a high probability of interaction with monoamine G-protein coupled receptors (GPCRs), such as serotonin (5-HT) or dopamine receptors.
Here, we move beyond a simple checklist of assays. We delve into the causal logic behind a tiered, multi-assay approach that builds an undeniable case for a specific molecular mechanism. This guide is structured as a self-validating workflow, where the results of each experimental stage inform and corroborate the next. We will use a hypothetical test compound, Cpd-A , a novel (R)-Chroman-2-ylmethanamine derivative, hypothesized to be a selective 5-HT₁ₐ receptor agonist, to illustrate the process.
The Validation Gauntlet: A Hierarchical Approach
The core principle of MoA validation is to systematically build a pyramid of evidence. We start with the broadest question—"Does it interact with our target?"—and progressively refine our inquiry to answer, "How does it interact, what are the functional consequences, and how specific is this interaction?"
Our experimental workflow is designed to answer these questions sequentially.
Caption: Agonist binding to the Gi-coupled 5-HT1A receptor inhibits cAMP production.
Comparative Data: Functional Potency & Efficacy
| Compound | Class | EC₅₀ (nM) | Efficacy (Eₘₐₓ, % of 8-OH-DPAT) |
| Cpd-A (Hypothetical) | Agonist | 2.5 | 98% |
| 8-OH-DPAT (Standard) | Full Agonist | 1.8 | 100% |
| Buspirone (Standard) | Partial Agonist | 15.2 | 65% |
| WAY-100635 (Standard) | Antagonist | No activity | 0% |
Interpretation: Cpd-A demonstrates potent, full agonist activity at the 5-HT₁ₐ receptor, with an EC₅₀ in the low nanomolar range and efficacy nearly identical to the standard full agonist 8-OH-DPAT. This confirms the functional consequence of its binding.
Phase 3: Verifying Downstream Signaling Pathways
The Rationale: To add another layer of validation, we should confirm that receptor activation propagates to downstream signaling cascades. The activation of many GPCRs, including Gᵢ-coupled ones, converges on the phosphorylation of Extracellular signal-Regulated Kinase (ERK). [4][5]Measuring phosphorylated ERK (pERK) provides an integrated readout of cellular signaling and confirms that the functional activity observed in the cAMP assay translates to broader cellular changes. [6] The Experiment: Western Blot for Phospho-ERK1/2
This technique allows for the direct visualization and quantification of the phosphorylated (active) form of ERK.
Step-by-Step Protocol: pERK Western Blot
-
Cell Culture & Starvation: Plate cells expressing the 5-HT₁ₐ receptor. Before the experiment, starve the cells of serum for 4-6 hours to reduce basal pERK levels. [7]2. Stimulation: Treat cells with various concentrations of Cpd-A for a predetermined optimal time (typically 5-10 minutes for pERK). [8]Include a vehicle control and a positive control (8-OH-DPAT).
-
Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 10-20 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [5]6. Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK).
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading in each lane.
-
Densitometry: Quantify the band intensities. Normalize the pERK signal to the total ERK signal for each sample.
Interpretation: A dose-dependent increase in the pERK/total ERK ratio upon treatment with Cpd-A would confirm that the Gᵢ-mediated signal is successfully transduced to the MAPK/ERK pathway, solidifying the MoA.
Phase 4: Defining the Selectivity Profile
The Rationale: A compound's utility as a research tool or therapeutic candidate is critically dependent on its selectivity. Off-target activity can confound experimental results and lead to unwanted side effects in a clinical setting. [9][10]It is imperative to screen the compound against a panel of related and unrelated biological targets to ensure the observed effects are due to its action at the 5-HT₁ₐ receptor. [11][12] The Experiment: Off-Target Panel Screening
This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a single high concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, and transporters. Any significant activity ("hits") is then followed up with full dose-response curves to determine the Kᵢ or IC₅₀ at that off-target.
Comparative Data: Selectivity Profile
| Target | Cpd-A (Kᵢ, nM) | 8-OH-DPAT (Kᵢ, nM) | Interpretation for Cpd-A |
| 5-HT₁ₐ (Primary) | 1.2 | 0.9 | Potent on-target activity |
| 5-HT₁B | > 1,000 | 250 | High selectivity over 1B subtype |
| 5-HT₂ₐ | > 2,500 | 1,500 | High selectivity over 2A subtype |
| 5-HT₇ | 850 | 35 | >700-fold selectivity over 5-HT₇ |
| Dopamine D₂ | > 5,000 | 400 | High selectivity over D₂ |
| Adrenergic α₁ | > 10,000 | 3,000 | No adrenergic activity |
| hERG Channel | > 10,000 | > 10,000 | Low risk of cardiotoxicity |
Interpretation: A selectivity profile like the one above would classify Cpd-A as a highly selective 5-HT₁ₐ receptor agonist. A selectivity window of >100-fold against other related receptors is generally considered excellent for a lead compound. The lack of activity at the hERG channel is a critical early indicator of cardiac safety.
Conclusion
By following this four-phase validation gauntlet, we have constructed a robust, evidence-based case for the mechanism of action of our hypothetical compound, Cpd-A . We have demonstrated that it:
-
Binds with high affinity to the 5-HT₁ₐ receptor.
-
Acts as a potent, full agonist , functionally inhibiting cAMP production.
-
Activates downstream signaling pathways, evidenced by ERK phosphorylation.
-
Exhibits high selectivity for its primary target over other relevant receptors.
This logical, tiered approach ensures that each step is justified by the last, providing the scientific rigor necessary for publication, patent applications, and further progression in the drug discovery pipeline. This guide provides the framework to objectively compare the performance of new chemical entities against established standards and alternative compounds, ultimately enabling more informed decisions in research and development.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling (R)-Chroman-2-ylmethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-Chroman-2-ylmethanamine hydrochloride is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety information, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. This guide is structured to provide a clear, logical, and in-depth approach to personal protective equipment (PPE), safe handling, and emergency procedures.
Hazard Profile and Risk Assessment
A thorough understanding of the potential risks is the foundation of a robust safety plan. The hazard classifications for this compound indicate the primary routes of exposure and the potential for harm.
| Hazard Statement | Description | Potential Consequences |
| H302 | Harmful if swallowed | Ingestion can lead to adverse health effects. |
| H315 | Causes skin irritation | Direct contact can cause redness, itching, and inflammation. |
| H319 | Causes serious eye irritation | Contact with eyes can result in significant irritation and potential damage. |
| H335 | May cause respiratory irritation | Inhalation of dust or powder may irritate the respiratory tract. |
Given these hazards, a multi-faceted PPE strategy is essential to provide comprehensive protection.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on the known hazards and general best practices for handling solid amine compounds[2].
1. Eye and Face Protection:
-
Rationale: To prevent eye irritation from airborne particles or accidental splashes.
-
Primary Protection: Safety glasses with side shields are the minimum requirement.
-
Enhanced Protection: When there is a significant risk of splashing or dust generation, chemical splash goggles should be worn. For maximum protection, a face shield used in conjunction with splash goggles is recommended[3].
2. Skin Protection:
-
Rationale: To prevent skin irritation from direct contact.
-
Gloves: Chemically compatible gloves are mandatory. While specific compatibility data for this compound is not available, nitrile gloves are a suitable initial choice for handling many chemical powders. Always inspect gloves for tears or degradation before use[2].
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection.
-
Additional Protection: For tasks with a higher risk of contamination, such as weighing larger quantities or during spill cleanup, consider using a chemically resistant apron and sleeves.
3. Respiratory Protection:
-
Rationale: To prevent respiratory tract irritation from inhaling fine particles.
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood[2].
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator may be necessary. A NIOSH-approved N95 or higher-rated particulate respirator is recommended[2].
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include protocols for handling, storage, and disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials. General guidance for amine storage suggests keeping temperatures below 30°C (86°F)[4].
-
Avoid storing near heat sources or in direct sunlight[5].
-
Containers should be clearly labeled and stored with compatible chemicals. Segregate from strong oxidizing agents.
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required PPE as determined by your risk assessment.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a chemical fume hood to minimize inhalation exposure.
-
Housekeeping: Clean up any spills immediately according to the emergency procedures outlined below.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly with soap and water after handling the compound.
Disposal Plan:
-
Waste Characterization: While this compound is not currently listed as a hazardous waste by the EPA, it is prudent to handle it as chemical waste due to its hazard classifications.
-
Solid Waste: Place contaminated solid waste (e.g., gloves, weighing paper) in a designated, labeled container for chemical waste.
-
Unused Product: Unused or unwanted this compound should be disposed of as chemical waste through your institution's hazardous waste management program[6]. Do not dispose of it in the regular trash or down the drain[7][8].
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The defaced, empty container can then be disposed of in the regular trash[9].
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and informed response is crucial.
In Case of Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open[3][10][11][12][13].
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
In Case of Skin Contact:
-
Immediately wash the affected area with soap and plenty of water for at least 15 minutes[3].
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
In Case of Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material.
-
Collect: Carefully sweep or scoop the material into a labeled container for chemical waste.
-
Clean: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as chemical waste.
By adhering to these protocols, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their scientific work.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
